Acidity Shift from 3'-Amino Substitution
The introduction of an electron-donating amino group at the 3'-position reduces the acidity of the carboxylic acid compared to the parent, unsubstituted compound. The predicted pKa for 2-(3-Aminophenyl)benzoic acid is 3.70 , whereas the experimentally determined pKa for the parent 2-biphenylcarboxylic acid is reported as 3.46 . This quantitative difference in ionizability can be a critical selection factor for researchers requiring a specific degree of ionization or solubility at a given pH.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.70 ± 0.36 (Predicted) |
| Comparator Or Baseline | 2-Biphenylcarboxylic acid (parent compound): 3.46 (Experimental at 25°C) |
| Quantified Difference | The 3'-amino substitution increases the pKa by 0.24 units, reflecting a decrease in acidity. |
| Conditions | pKa values are for the carboxylic acid group. Target compound value is predicted for 25°C; comparator value is experimental in unspecified medium at 25°C. |
Why This Matters
This pKa shift directly impacts the molecule's ionization state and solubility at physiological or processing pH levels, guiding its selection for specific reaction conditions or biological assays.
